Calcium 2-methylnaphthalenesulphonate
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Overview
Description
Calcium 2-methylnaphthalenesulphonate is an organic compound with the molecular formula C22H18CaO6S2. It is a calcium salt derived from 2-methylnaphthalene-1-sulfonic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-methylnaphthalenesulphonate typically involves the sulfonation of 2-methylnaphthalene followed by neutralization with calcium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperatures to ensure the selective formation of the sulfonic acid derivative. The resulting 2-methylnaphthalene-1-sulfonic acid is then reacted with calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous monitoring and optimization to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinic acids or thiols.
Scientific Research Applications
Calcium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium 2-methylnaphthalenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in signal transduction pathways by affecting calcium ion concentrations within cells.
Comparison with Similar Compounds
Similar Compounds
- Calcium naphthalene-1-sulphonate
- Calcium 1-methylnaphthalenesulphonate
- Calcium 2-naphthalenesulphonate
Uniqueness
Calcium 2-methylnaphthalenesulphonate is unique due to the presence of the methyl group at the 2-position of the naphthalene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
93892-70-7 |
---|---|
Molecular Formula |
C22H18CaO6S2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
calcium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C11H10O3S.Ca/c2*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2*2-7H,1H3,(H,12,13,14);/q;;+2/p-2 |
InChI Key |
KVGLPYDUSVENOR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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